molecular formula C16H12BrNO2S B7549859 4-Bromobenzenesulfono-2-naphthamide

4-Bromobenzenesulfono-2-naphthamide

Cat. No. B7549859
M. Wt: 362.2 g/mol
InChI Key: UKUFWQHANJXPCO-UHFFFAOYSA-N
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Description

“4-Bromobenzenesulfono-2-naphthamide” is a chemical compound with the linear formula C16H12BrNO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Naphthamides have pharmacological potential as they express strong activities against microorganisms. The commercially available naphthoyl chloride and 4-bromoaniline were condensed in dry dichloromethane (DCM) in the presence of Et3N to form N-(4-bromophenyl)-1-naphthamide .


Molecular Structure Analysis

The molecular structure of “4-Bromobenzenesulfono-2-naphthamide” was confirmed by their physicochemical properties and spectroanalytical data .

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromobenzenesulfonyl chloride”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

Inhibition of VEGFR-2 signaling pathway has become one of the most promising approaches for the treatment of cancer. A new series of naphthamides as potent inhibitors of VEGFR-2 has been designed, synthesized, and biologically evaluated .

properties

IUPAC Name

4-bromo-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUFWQHANJXPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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